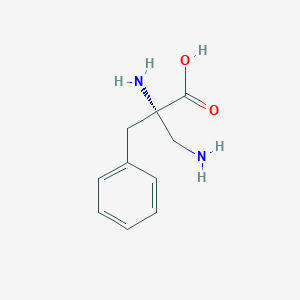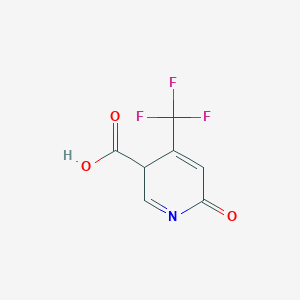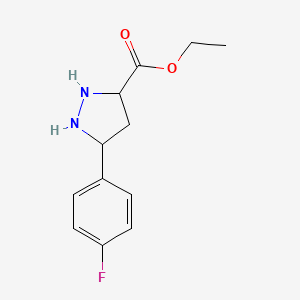
Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered heterocyclic structure containing two nitrogen atoms The addition of an ethyl ester group and a 4-fluorophenyl group further defines its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can lead to the formation of pyrazolidines with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic and optical properties.
Biological Research: Researchers are exploring its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.
Mecanismo De Acción
The mechanism of action of ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The presence of the fluorophenyl group enhances its binding affinity to these targets, thereby increasing its efficacy . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways related to inflammation and pain .
Comparación Con Compuestos Similares
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: This compound shares a similar pyrazole ring structure but differs in the position of the fluorophenyl group and the type of nitrogen heterocycle.
Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: Another related compound with a pyrazole ring and multiple fluorine substitutions.
Uniqueness: Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate is unique due to its specific pyrazolidine ring structure and the position of the fluorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C12H15FN2O2 |
|---|---|
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-6,10-11,14-15H,2,7H2,1H3 |
Clave InChI |
HFLRXNBAIHRCNM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(2-Hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12363295.png)


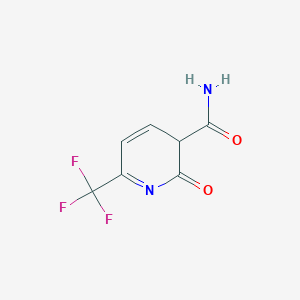
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12363329.png)
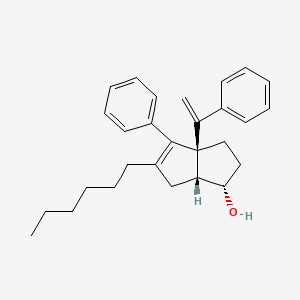
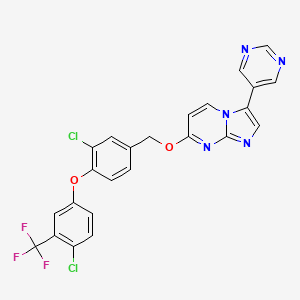

![3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate](/img/structure/B12363348.png)

